molecular formula C21H15NO2 B14304511 Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)- CAS No. 117019-83-7

Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)-

Cat. No.: B14304511
CAS No.: 117019-83-7
M. Wt: 313.3 g/mol
InChI Key: JKYQNBZDRDQRTD-NHCUHLMSSA-N
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Description

Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)- is a pentacyclic azaaromatic compound It is a derivative of dibenz(a,j)acridine, which is known for its carcinogenic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)- typically involves the reduction of dibenz(a,j)acridine. One common method includes the use of liver microsomes from 3-methylcholanthrene-pretreated rats, which catalyze the reduction process . The reaction conditions often involve the use of specific reagents such as hydrides and controlled temperature settings to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound is less common due to its specialized applications and the complexity of its synthesis. methods involving high-performance liquid chromatography (HPLC) for the separation and purification of the compound from reaction mixtures are employed in research settings .

Chemical Reactions Analysis

Types of Reactions

Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrides for reduction, peroxides for oxidation, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions include dihydrodiols, oxides, and substituted derivatives of dibenz(a,j)acridine .

Mechanism of Action

The mechanism of action of Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)- involves its interaction with cellular DNA, leading to mutations and potential carcinogenesis. The compound is metabolized by liver microsomes to form reactive intermediates that can bind to DNA and cause genetic mutations . The molecular targets include DNA and various enzymes involved in its metabolism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenz(a,j)acridine-5,6-diol, 5,6-dihydro-, (5R-trans)- is unique due to its specific stereochemistry and the presence of hydroxyl groups at the 5 and 6 positions. This structural uniqueness contributes to its distinct chemical reactivity and biological interactions compared to other similar compounds .

Properties

CAS No.

117019-83-7

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

(10R,11R)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,13,15,17,19,21-decaene-10,11-diol

InChI

InChI=1S/C21H15NO2/c23-20-15-8-4-3-7-14(15)17-11-16-13-6-2-1-5-12(13)9-10-18(16)22-19(17)21(20)24/h1-11,20-21,23-24H/t20-,21-/m1/s1

InChI Key

JKYQNBZDRDQRTD-NHCUHLMSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5[C@H]([C@@H]4O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NC4=C(C=C32)C5=CC=CC=C5C(C4O)O

Origin of Product

United States

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